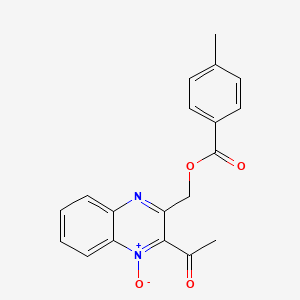![molecular formula C14H18N2O2S B14155438 1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one CAS No. 487007-88-5](/img/structure/B14155438.png)
1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a methoxy group at the 6-position and a sulfanyl group linking it to a dimethylbutanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in an acidic medium.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 6-position using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a suitable thiol reagent under basic conditions.
Formation of the Dimethylbutanone Moiety: The final step involves the reaction of the sulfanyl-substituted benzimidazole with 3,3-dimethylbutan-2-one under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole-2-thiol: Similar structure but lacks the methoxy and dimethylbutanone moieties.
6-methoxy-1H-benzimidazole: Similar structure but lacks the sulfanyl and dimethylbutanone moieties.
1-(1H-benzimidazol-2-yl)-3-(substituted)-2-propen-1-one: Similar benzimidazole core but different substituents.
Uniqueness
1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one is unique due to the combination of the methoxy group, sulfanyl linkage, and dimethylbutanone moiety. This unique structure contributes to its distinct chemical properties and biological activities .
Properties
CAS No. |
487007-88-5 |
|---|---|
Molecular Formula |
C14H18N2O2S |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C14H18N2O2S/c1-14(2,3)12(17)8-19-13-15-10-6-5-9(18-4)7-11(10)16-13/h5-7H,8H2,1-4H3,(H,15,16) |
InChI Key |
VOJBUAVNRBKOMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=C(N1)C=C(C=C2)OC |
solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(3S)-6-[[4-(morpholine-4-carboximidoyl)benzoyl]amino]-3,4-dihydro-2H-chromen-3-yl]acetate;hydrochloride](/img/structure/B14155357.png)

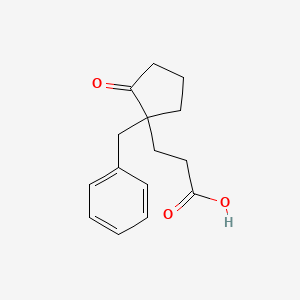

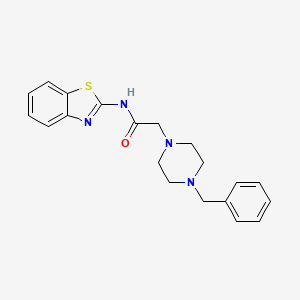
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14155384.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14155386.png)
![5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol](/img/structure/B14155393.png)
![methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B14155396.png)
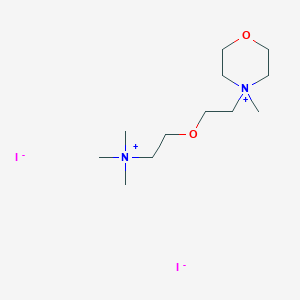
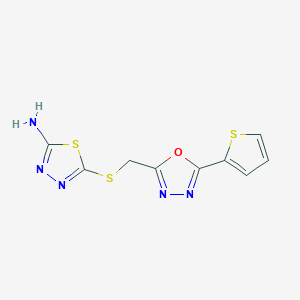
![1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B14155430.png)
